molecular formula C22H27N5O3 B2668175 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2176270-11-2

4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2668175
CAS No.: 2176270-11-2
M. Wt: 409.49
InChI Key: DDNJNKDMYRSYFJ-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups. This compound includes an indole moiety, a piperidine ring, and a triazolone structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole-2-carbonyl chloride, which is then reacted with piperidine to form the indole-piperidine intermediate. This intermediate undergoes further reactions with cyclopropyl and methoxyethyl groups under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, potentially modulating their activity. The piperidine and triazolone structures may also contribute to the compound’s overall biological effects by interacting with different enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity not observed in simpler compounds.

Properties

IUPAC Name

4-cyclopropyl-5-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-30-12-11-26-22(29)27(17-8-9-17)20(24-26)16-6-4-10-25(14-16)21(28)19-13-15-5-2-3-7-18(15)23-19/h2-3,5,7,13,16-17,23H,4,6,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNJNKDMYRSYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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